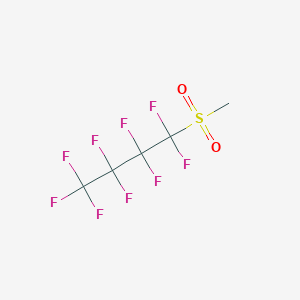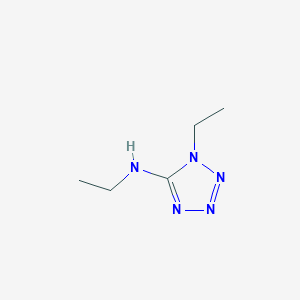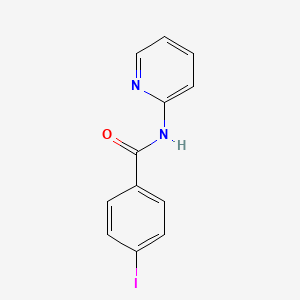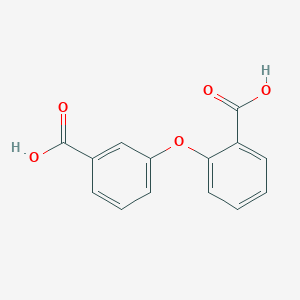
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of nine fluorine atoms and a methanesulfonyl group attached to a butane backbone. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane typically involves the fluorination of a suitable precursor. One common method is the electrochemical fluorination of sulfolane, which produces perfluorinated compounds . The reaction conditions often include the use of anhydrous hydrogen fluoride and a suitable electrolyte under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and stringent safety measures is essential due to the reactive nature of the fluorinating agents involved .
化学反応の分析
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: It can be reduced under specific conditions to form different fluorinated derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, sulfonic acids, and substituted butanes. These products are often used as intermediates in the synthesis of more complex compounds .
科学的研究の応用
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane has several scientific research applications:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
作用機序
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane involves its ability to act as a strong electrophile due to the presence of the methanesulfonyl group. This makes it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The fluorine atoms also contribute to its stability and reactivity by providing electron-withdrawing effects .
類似化合物との比較
Similar Compounds
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: Similar in structure but with a methoxy group instead of a methanesulfonyl group.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-iodobutane: Contains an iodine atom instead of a methanesulfonyl group.
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane is unique due to its combination of fluorine atoms and a methanesulfonyl group, which imparts distinct chemical properties. Its high reactivity and stability make it valuable in various applications, distinguishing it from other similar compounds .
特性
CAS番号 |
40630-22-6 |
|---|---|
分子式 |
C5H3F9O2S |
分子量 |
298.13 g/mol |
IUPAC名 |
1,1,1,2,2,3,3,4,4-nonafluoro-4-methylsulfonylbutane |
InChI |
InChI=1S/C5H3F9O2S/c1-17(15,16)5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3 |
InChIキー |
UEVZLRBJDKYWDS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)



![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)





